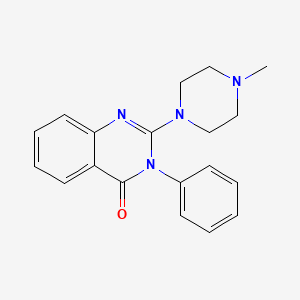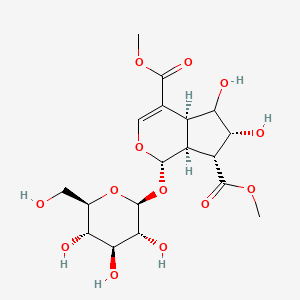
Myxopyroside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The preparation of Myxopyroside involves extraction from the roots of Myxopyrum smilacifolium Blume. The general experimental procedures include the use of spectroscopic data analysis such as ESI-MS, 1D-, and 2D-NMR . detailed synthetic routes and industrial production methods are not extensively documented in the available literature.
Análisis De Reacciones Químicas
Myxopyroside undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Myxopyroside has been studied for its various scientific research applications, including:
Mecanismo De Acción
Myxopyroside exerts its effects by inhibiting inflammatory mediators such as TNF-α. This inhibition occurs through the binding of this compound to the receptor sites, thereby preventing the activation of intracellular signaling pathways that lead to the production of inflammatory mediators .
Comparación Con Compuestos Similares
Myxopyroside is similar to other phytoconstituents such as:
Verbascoside: Another phenylethanoid glycoside with anti-inflammatory properties.
Arenarioside: Known for its anti-arthritic activity.
What sets this compound apart is its unique binding affinity and inhibition activity against TNF-α, which is higher compared to other similar compounds .
Propiedades
Fórmula molecular |
C18H26O13 |
|---|---|
Peso molecular |
450.4 g/mol |
Nombre IUPAC |
dimethyl (1S,4aS,6R,7R,7aS)-5,6-dihydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4,7-dicarboxylate |
InChI |
InChI=1S/C18H26O13/c1-27-15(25)5-4-29-17(8-7(5)11(21)12(22)9(8)16(26)28-2)31-18-14(24)13(23)10(20)6(3-19)30-18/h4,6-14,17-24H,3H2,1-2H3/t6-,7-,8+,9-,10-,11?,12-,13+,14-,17+,18+/m1/s1 |
Clave InChI |
BSLDUMMCFUUGHA-GPVKUPEOSA-N |
SMILES isomérico |
COC(=O)[C@@H]1[C@@H]2[C@H](C([C@@H]1O)O)C(=CO[C@H]2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)OC |
SMILES canónico |
COC(=O)C1C2C(C(C1O)O)C(=COC2OC3C(C(C(C(O3)CO)O)O)O)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


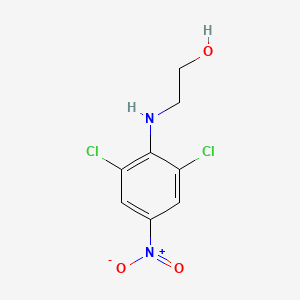
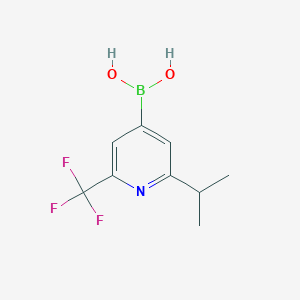
![dicyclohexyl-[2-(2,4-ditert-butyl-6-methoxyphenyl)phenyl]phosphanium;methanesulfonic acid;N-methyl-2-phenylaniline;palladium(2+)](/img/structure/B14085026.png)
![2-(6-Chloro-1,3-benzothiazol-2-yl)-1-(furan-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085040.png)
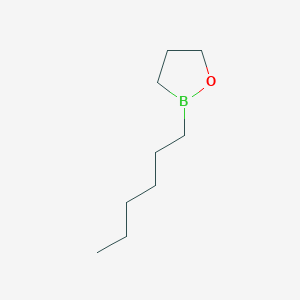
![2-(9-(tert-Butoxycarbonyl)-3,9-diazaspiro[5.5]undecan-3-yl)acetic acid](/img/structure/B14085047.png)
![7-Methyl-1-[4-(propan-2-yl)phenyl]-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085054.png)
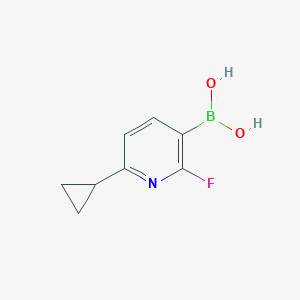
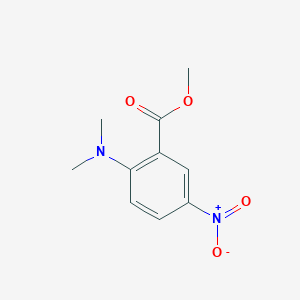
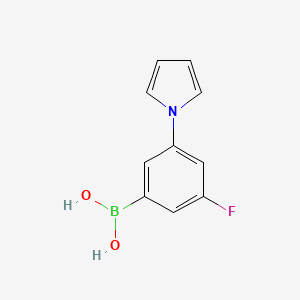
![5-(2-hydroxy-3,5-dimethylphenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B14085070.png)
![1,1,1',1'-tetramethyl-3,3'-spirobi[2H-indene]-4,4'-diol](/img/structure/B14085071.png)
